2-Cyclobuten-1-one,4,4-dichloro-3-ethyl-2-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclobuten-1-one, 4,4-dichloro-3-ethyl-2-methyl- is an organic compound with the molecular formula C7H8Cl2O It is a derivative of cyclobutenone, characterized by the presence of two chlorine atoms, an ethyl group, and a methyl group attached to the cyclobutenone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclobuten-1-one, 4,4-dichloro-3-ethyl-2-methyl- typically involves the chlorination of cyclobutenone derivatives. One common method is the reaction of cyclobutenone with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using similar reaction conditions as in laboratory synthesis. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Cyclobuten-1-one, 4,4-dichloro-3-ethyl-2-methyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogen atoms in the compound can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Hydroxylated, aminated, or alkylated derivatives.
Scientific Research Applications
2-Cyclobuten-1-one, 4,4-dichloro-3-ethyl-2-methyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Cyclobuten-1-one, 4,4-dichloro-3-ethyl-2-methyl- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the formation of covalent bonds, resulting in the modulation of biological activity and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Cyclobuten-1-one, 4,4-dichloro-2-ethyl-3-methyl-
- 2-Cyclobuten-1-one, 4,4-dichloro-3-ethyl-2-propyl-
- 2-Cyclobuten-1-one, 4,4-dichloro-3-methyl-2-ethyl-
Uniqueness
2-Cyclobuten-1-one, 4,4-dichloro-3-ethyl-2-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C7H8Cl2O |
---|---|
Molecular Weight |
179.04 g/mol |
IUPAC Name |
4,4-dichloro-3-ethyl-2-methylcyclobut-2-en-1-one |
InChI |
InChI=1S/C7H8Cl2O/c1-3-5-4(2)6(10)7(5,8)9/h3H2,1-2H3 |
InChI Key |
PSGDYELTXBBUGH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=O)C1(Cl)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.